Pyrene; 2,4,7-trinitrofluoren-9-one
Description
Properties
CAS No. |
3918-78-3 |
|---|---|
Molecular Formula |
C29H15N3O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
pyrene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C16H10.C13H5N3O7/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H |
InChI Key |
SIGROPCIDIOMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrene
Isolation from Natural Sources
Pyrene is traditionally isolated from coal tar, a byproduct of coal carbonization. Coal tar contains approximately 2–4% pyrene by weight, alongside other PAHs like naphthalene and anthracene. The isolation process involves fractional distillation followed by crystallization. Crude coal tar is distilled under reduced pressure to separate lighter fractions, after which the residual pitch undergoes solvent extraction using toluene or benzene. Subsequent cooling induces crystallization, yielding pyrene with ~70–80% purity. Further purification is achieved via column chromatography or recrystallization from ethanol.
Synthetic Routes
Diels-Alder Cyclization
A common laboratory method involves the Diels-Alder reaction between 1,3-butadiene and substituted benzenes. For example, reacting 1,3-butadiene with o-xylene under high-temperature conditions (200–300°C) produces tetralin intermediates, which undergo dehydrogenation over palladium catalysts to yield pyrene. This method offers moderate yields (40–50%) but requires precise temperature control to avoid side products like anthracene.
Scholl Reaction
The Scholl reaction, a dehydrogenative coupling process, is employed to synthesize pyrene from smaller aromatic precursors. Treating biphenyl derivatives with Lewis acids (e.g., AlCl₃) at 150°C induces cyclodehydrogenation, forming pyrene. While efficient, this method generates stoichiometric amounts of HCl, necessitating robust waste management.
Catalytic Dehydrogenation
Industrial-scale production often utilizes catalytic dehydrogenation of petroleum-derived hydrocarbons. For instance, heating tetralin (1,2,3,4-tetrahydronaphthalene) at 400°C in the presence of platinum-coated alumina catalysts produces pyrene with ~60% yield. This method is favored for its scalability but requires high energy input.
Comparative Analysis of Pyrene Synthesis Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Coal tar isolation | 70–80 | Solvent extraction, crystallization | Low cost, scalable | Low purity, labor-intensive |
| Diels-Alder | 40–50 | 200–300°C, Pd catalyst | Predictable intermediates | Moderate yields, side reactions |
| Scholl reaction | 55–65 | 150°C, AlCl₃ catalyst | Direct coupling | HCl byproduct, corrosive conditions |
| Catalytic dehydrogenation | 60 | 400°C, Pt/Al₂O₃ | High scalability | Energy-intensive, high temperatures |
Preparation of 2,4,7-Trinitrofluoren-9-One
Nitration of Fluorenone
TNF is synthesized via sequential nitration of fluorenone, a ketone derived from fluorene. The process involves three stages:
Mononitration
Fluorenone is treated with fuming nitric acid (HNO₃, 90%) at 0–5°C to introduce the first nitro group at the 2-position. The reaction is exothermic, requiring careful temperature control to prevent over-nitration. The intermediate, 2-nitrofluorenone, is isolated via filtration and washed with cold methanol.
Dinitration
The 2-nitrofluorenone is reacted with a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 50°C for 6 hours. Sulfuric acid acts as a catalyst and dehydrating agent, facilitating electrophilic aromatic substitution at the 4-position. The crude product, 2,4-dinitrofluorenone, is purified via recrystallization from acetic acid.
Trinitration
The final nitration step employs oleum (20% SO₃ in H₂SO₄) to enhance reaction kinetics. 2,4-dinitrofluorenone is heated with excess HNO₃ at 80°C for 12 hours, introducing the third nitro group at the 7-position. The product is recrystallized from dry benzene, yielding pale yellow needles of TNF with >95% purity.
Industrial Production
Large-scale TNF synthesis utilizes continuous-flow reactors to optimize safety and efficiency. Preheated fluorenone and nitrating acid are pumped into a reactor cascade, maintaining precise stoichiometry and residence time. Automated quenching with ice water halts the reaction, and TNF is separated via centrifugation. This method achieves ~85% yield with minimal waste.
Mechanistic Insights
The nitration mechanism involves electrophilic attack by the nitronium ion (NO₂⁺) on the aromatic ring. The electron-withdrawing ketone group directs substitution to the 2-, 4-, and 7-positions due to resonance and inductive effects. Steric hindrance at the 9-position (adjacent to the ketone) prevents further nitration, ensuring selectivity.
Challenges and Optimization
- Over-nitration : Excessive HNO₃ or elevated temperatures lead to decomposition, forming undesired byproducts like trinitrophenol.
- Purification : Residual sulfuric acid is neutralized with sodium bicarbonate, and TNF is washed with benzene to remove isomers.
- Safety : TNF’s explosive nature mandates inert atmospheres and explosion-proof equipment during handling.
Comparative Analysis of Key Reaction Parameters
Temperature and Catalyst Effects
| Compound | Critical Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Pyrene (Scholl) | Reaction temperature | 150–160°C | >55% yield at 150°C |
| TNF (Trinitration) | HNO₃ concentration | 90–95% | 95% purity at 90% HNO₃ |
| Pyrene (Dehydrogenation) | Catalyst loading | 5% Pt/Al₂O₃ | 60% yield at 5% loading |
Chemical Reactions Analysis
2,4,7-trinitrofluoren-9-one undergoes various chemical reactions, including:
Substitution: The nitro groups in 2,4,7-trinitrofluoren-9-one can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,7-trinitrofluoren-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7-trinitrofluoren-9-one involves its strong electron-accepting properties. This allows it to form charge-transfer complexes with electron-donating molecules . These complexes exhibit unique electronic and optical properties, which are exploited in various applications . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Pyrene (C₁₆H₁₀)
Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. It is widely studied for its fluorescence properties, environmental persistence, and role in organic electronics. Pyrene exhibits strong excimer emission upon aggregation, making it valuable in optoelectronic devices such as OLEDs . It is also a model compound for studying PAH biodegradation, with microbial consortia demonstrating efficient degradation pathways via phthalic acid intermediates . Environmental studies highlight its sequestration in soil using biochar, which enhances microbial degradation .
2,4,7-Trinitrofluoren-9-one (C₁₃H₅N₃O₇)
2,4,7-Trinitrofluoren-9-one (TNF) is a nitro-substituted fluorenone derivative with strong electron-accepting properties. It is historically significant as a component of the first commercial organic photoconductor, forming charge-transfer complexes with polymers like poly(vinylcarbazole) (PVK) . TNF’s electron affinity and frontier orbital symmetry enable panchromatic photoconductivity in the visible spectrum, a property exploited in xerography and organic semiconductors .
Structural and Electronic Comparisons
2.1.1 Nitrofluorenone Derivatives
TNF is often compared to tetranitrofluorene (TNF analogs) and other nitro-substituted fluorenones. Key differences include:
Key Findings :
- Increasing nitro groups enhance electron affinity but reduce solubility .
- TNF’s panchromatic response stems from symmetry-matched HOMO-LUMO interactions with carbazole polymers, enabling broader light absorption than unsubstituted fluorenone .
2.1.2 Polycyclic Aromatic Hydrocarbons (PAHs)
Pyrene is compared to phenanthrene, anthracene, and benzo[a]pyrene in environmental and electronic contexts:
| Property | Pyrene | Phenanthrene | Benzo[a]pyrene |
|---|---|---|---|
| Ring Count | 4 | 3 | 5 |
| Fluorescence Quantum Yield | 0.65 | 0.12 | 0.20 |
| Biodegradation Rate (Soil) | 70.58% | 85% | <50% |
Key Findings :
- Pyrene’s excimer emission is superior to smaller PAHs like phenanthrene, making it ideal for OLEDs .
- Benzo[a]pyrene’s larger structure reduces microbial degradation efficiency compared to pyrene .
2.2.1 Organic Electronics
- TNF vs. Other Electron Acceptors: TNF’s electron mobility (10⁻⁴ cm²/V·s) matches derivatives like 2,4,5,7-tetranitrofluorenone, but its synthesis cost is lower .
- Pyrene vs. Bodipy Fluorophores: Pyrene-Bodipy dyads achieve Förster resonance energy transfer (FRET) with 90% efficiency, outperforming non-PAH fluorophores .
2.2.2 Environmental Remediation
- Pyrene vs. Phenanthrene in Soil : Pyrene degradation increases from 23.55% to 70.58% with biochar and Pseudomonas consortia, while phenanthrene degrades faster (85%) due to simpler structure .
- Catalytic Co-Assembly: Pyrene enhances hydrolytic kinetic resolution (HKR) of epichlorohydrin by 40% compared to coronene, attributed to optimal donor-acceptor interactions .
Key Findings :
Q & A
Q. How can pyrene’s structural and electronic properties be systematically characterized for material science applications?
Methodological Answer: Pyrene’s structural properties are best characterized using vibrational spectroscopy (infrared and Raman) to analyze in-plane and out-of-plane CC stretching modes, as demonstrated by experimental data from infrared/Raman spectra . Electronic properties can be probed via fluorescence spectroscopy, where excimer/exciplex formation (e.g., emission peaks at 475 nm) reveals intermolecular interactions . Complement with X-ray crystallography for definitive bond-length validation and NMR for substituent effects.
Q. What are validated methods for quantifying pyrene in environmental matrices with complex polycyclic aromatic hydrocarbon (PAH) mixtures?
Methodological Answer: Use isotope dilution gas chromatography-mass spectrometry (GC-MS) with deuterated surrogates (e.g., d10-pyrene, d8-9-fluorenone) to correct for matrix interference . Optimize extraction using Soxhlet or accelerated solvent extraction (ASE) with toluene/acetone mixtures. Validate recovery rates against certified reference materials (CRMs) with documented Koc values (e.g., 61,936–169,000 for soil/sediment) .
Q. What safety protocols are critical for handling 2,4,7-trinitrofluoren-9-one (TNF) in laboratory settings?
Methodological Answer: TNF is a Class 1 explosive and irritant. Use explosion-proof equipment, grounded conductive containers, and remote handling tools. Conduct reactions in fume hoods with <10% loading capacity. Personal protective equipment (PPE) must include nitrile gloves, flame-resistant lab coats, and face shields. Store in segregated, cool (<25°C), and dry conditions away from reductants .
Q. How is TNF synthesized, and what are key purity validation steps?
Methodological Answer: TNF is synthesized via nitration of fluorenone using mixed acids (HNO3/H2SO4) under controlled temperatures (0–5°C). Purify via recrystallization in acetic acid or benzene, monitoring mp (176°C) as a purity indicator . Validate via HPLC-UV (λ = 225 nm) with NIOSH Method 5018 .
Advanced Research Questions
Q. How can discrepancies in pyrene’s soil mobility data (e.g., Koc variability) be resolved during environmental fate studies?
Methodological Answer: Variability in Koc values (e.g., 59,675–169,000) arises from sediment organic carbon content, pH, and particle size. Standardize testing using OECD Guideline 121 with CRMs. Pair batch sorption experiments with isotopic labeling (14C-pyrene) to differentiate biotic/abiotic degradation . Statistical tools like PCA can identify dominant variables .
Q. What strategies optimize TNF’s electron mobility for organic photoconductors?
Methodological Answer: Compare TNF’s electron mobility (μe ≈ 10⁻⁴ cm²/V·s) with poly(nitro)fluorene derivatives using space-charge-limited current (SCLC) measurements. Enhance mobility by doping with PVK (polyvinylcarbazole) to form charge-transfer complexes, and validate via electrochemical time-of-flight (ETOF) . Substituent effects (e.g., nitro-group positioning) can be modeled via DFT to predict orbital overlap .
Q. How can TNF’s phase diagram inconsistencies with aromatic solvents be addressed in crystallization studies?
Methodological Answer: Phase diagrams for TNF in aromatic solvents (e.g., benzene, toluene) show solubility dependence on temperature and purity. Use differential scanning calorimetry (DSC) to map liquidus/solidus curves. Address discrepancies by pre-purifying solvents (e.g., molecular sieves for dehydration) and employing gradient cooling (0.1°C/min) for controlled nucleation .
Q. What methodologies detect TNF in occupational air samples with high sensitivity?
Methodological Answer: Deploy closed-face cassette sampling (NIOSH 5018) with HPLC-UV (LOD = 2.7 µg/sample). Calibrate against TNF-spiked filters (25–3000 µg range). For trace detection, switch to LC-MS/MS with electrospray ionization (ESI-) and monitor m/z 315→268 transition . Validate against workplace exposure limits (WELs) for explosives .
Q. How do pyrene-based fluorescent sensors distinguish nitroaromatics in aqueous systems?
Methodological Answer: Design pyrene-calix[4]arene conjugates to exploit excimer-to-monomer emission shifts (e.g., 370–430 nm). Use Stern-Volmer plots to quantify quenching efficiency (Ksv) for nitroaromatics like TNT. Optimize selectivity by varying calixarene substituents (e.g., hydroxyl vs. carboxyl) to modulate π-π stacking . Time-resolved fluorescence (τ = ns–µs) differentiates static vs. dynamic quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
